molecular formula C12H19N B12668405 2,2,3-Trimethylcyclopent-3-enebutyronitrile CAS No. 78904-51-5

2,2,3-Trimethylcyclopent-3-enebutyronitrile

Cat. No.: B12668405
CAS No.: 78904-51-5
M. Wt: 177.29 g/mol
InChI Key: KYXOHLIIGUCRFA-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclopent-3-enebutyronitrile is an organic compound with the molecular formula C12H19N and a molecular weight of 177.28596 g/mol . It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a cyclopentene ring with three methyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylcyclopent-3-enebutyronitrile typically involves the reaction of cyclopentene derivatives with nitrile-containing reagents. One common method is the alkylation of cyclopentene with a nitrile compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylcyclopent-3-enebutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3-Trimethylcyclopent-3-enebutyronitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclopent-3-enebutyronitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trimethylcyclopent-3-enebutyronitrile is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

78904-51-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanenitrile

InChI

InChI=1S/C12H19N/c1-10-7-8-11(12(10,2)3)6-4-5-9-13/h7,11H,4-6,8H2,1-3H3

InChI Key

KYXOHLIIGUCRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCCC#N

Origin of Product

United States

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